4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-16(17-6-3-2-4-7-17)23-10-12-24(13-11-23)18-14-19(21-15-20-18)25-9-5-8-22-25/h2-9,14-16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXEFSPWGSHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the phenylethyl group. The pyrazolyl-pyrimidine moiety is then synthesized and coupled with the piperazine derivative under controlled conditions. Key reagents often include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully monitored, and the use of catalysts may be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates with nucleophiles in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent in various diseases, particularly due to its ability to modulate biological pathways:
- CNS Activity : Given the piperazine component, research suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating psychiatric disorders.
- Cancer Research : Preliminary studies indicate that similar compounds may inhibit heat shock proteins (HSPs), which are crucial for cancer cell survival and proliferation. This suggests that 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine could be investigated further as an anti-cancer agent.
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structural features can act as inhibitors for various enzymes involved in critical cellular processes. For example:
- Heat Shock Protein 90 (HSP90) : Inhibitors of HSP90 have shown promise in cancer therapy by disrupting protein folding and stability in cancer cells.
- Other Enzymatic Targets : The compound may also interact with enzymes involved in neurodegenerative diseases, suggesting a broader therapeutic scope.
Case Study 1: CNS Activity
A study investigating the effects of structurally similar piperazine derivatives on serotonin receptors found that modifications to the piperazine ring can significantly alter binding affinity and efficacy. This highlights the importance of structural variations in developing potent CNS-active agents.
Case Study 2: Anticancer Potential
In vitro studies on compounds similar to this compound revealed significant inhibition of tumor cell growth. These studies emphasized the role of the pyrazole moiety in enhancing anticancer activity through specific protein interactions.
Wirkmechanismus
The mechanism of action of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Key structural analogs include pyrimidine derivatives with modifications at positions 4 and 6. These substitutions significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Biologische Aktivität
The compound 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine core, which is substituted with both a piperazine and a pyrazole moiety. The unique structural features of this compound suggest a variety of interactions with biological targets, making it a candidate for therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 334.4 g/mol . The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | A six-membered ring containing two nitrogen atoms, common in many biological molecules. |
| Piperazine Moiety | A cyclic amine that enhances the compound's pharmacological interactions. |
| Pyrazole Group | A five-membered ring that contributes to the compound's diverse biological activities. |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in cellular stress responses, which can influence cell survival and proliferation.
- Binding Affinity : The compound exhibits binding affinity to various biological macromolecules, including heat shock protein 90 (HSP90), which plays a crucial role in protein stabilization and activation.
Biological Activities
The compound has demonstrated a range of biological activities, including:
- Anticancer Properties : Preclinical studies suggest potential applications in cancer therapy due to its ability to modulate signaling pathways involved in tumor growth.
- Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, making it relevant for research into neurodegenerative diseases.
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects, indicating potential for therapeutic use in inflammatory conditions .
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities. Below is a comparison of selected compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine | Contains piperidine instead of piperazine | Anticancer activity reported |
| 7-[2-(prop-2-enoylamino)phenyl]-4,5-dihydro-pyrazolo[1,5-a]pyrimidine | Different substituents on the pyrazole | Antimicrobial properties observed |
| 4-{4-(Naphthalen-1-yl)methyl}piperazin-1-yl}pyrimidine | Naphthalene substituent | Neuropharmacological effects noted |
This table illustrates the diversity in biological activity among compounds sharing structural similarities with this compound.
Study on Antitumor Activity
A study conducted by Selvam et al. synthesized various pyrazole derivatives, including those similar to our compound, and evaluated their anticancer efficacy. Notably, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF)-α at specific concentrations, highlighting the potential of these compounds in cancer treatment .
Neuropharmacological Evaluation
Research into the anxiolytic-like properties of related compounds suggests that interactions with the serotonergic system may mediate their effects. For instance, LQFM192, a derivative closely related to our compound, demonstrated significant anxiolytic activity through modulation of GABAA receptors .
Q & A
Q. How can researchers optimize the synthesis of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine to improve yield and purity?
- Methodological Answer: Optimization involves adjusting reaction parameters such as solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (60–80°C for nucleophilic substitutions), and reaction time (monitored via thin-layer chromatography (TLC)) . Stannous chloride can enhance reduction steps, while sequential purification (e.g., column chromatography with dichloromethane/methanol gradients) improves purity . Statistical design of experiments (DoE) helps identify critical factors, reducing trial-and-error approaches .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning on the pyrimidine and piperazine rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer: Gradient elution with dichloromethane (DCM) and methanol (1–5% MeOH in DCM) effectively separates polar intermediates. For non-polar byproducts, hexane/ethyl acetate (3:1) is recommended. TLC with UV visualization (254 nm) guides fraction collection .
Q. What are common side reactions encountered during synthesis, and how can they be mitigated?
- Methodological Answer: Oxidation of the pyrazole moiety may occur; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) suppress this . Unwanted substitutions at the piperazine ring are minimized by using protective groups (e.g., Boc) during intermediate steps .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer: Contradictions between NMR and mass spectrometry data may arise from dynamic proton exchange or tautomerism. Variable-temperature NMR (e.g., 25°C to −40°C) can resolve exchange broadening . Computational tools (DFT calculations) predict stable conformers, aligning theoretical and experimental spectra .
Q. What strategies are effective for multi-step synthesis involving unstable intermediates?
- Methodological Answer: Protect reactive sites (e.g., piperazine nitrogen with tert-butoxycarbonyl (Boc) groups) to stabilize intermediates . Sequential one-pot reactions reduce handling of air-sensitive intermediates. Real-time monitoring via in-situ IR spectroscopy ensures reaction progression without isolation .
Q. How can computational methods enhance reaction design for this compound?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, guiding solvent and catalyst selection . Machine learning models trained on existing piperazine-pyrimidine syntheses prioritize high-yield conditions, validated by iterative experimental feedback .
Q. How should bioactivity studies be designed to investigate receptor interactions?
- Methodological Answer: Use in vitro assays (e.g., radioligand binding for dopamine or serotonin receptors) to quantify affinity (IC₅₀ values). Molecular docking (AutoDock Vina) models interactions with receptor active sites, validated by mutagenesis studies . Dose-response curves (0.1–100 µM) assess efficacy in cellular models .
Q. What methodologies analyze reaction kinetics for rate-determining steps?
- Methodological Answer: Pseudo-first-order kinetics under excess reagent conditions isolate rate constants. Stopped-flow UV-Vis spectroscopy tracks fast intermediates (ms timescale), while ¹H NMR kinetics monitor slower steps (hours) . Arrhenius plots (ln(k) vs. 1/T) determine activation energies .
Q. What challenges arise in scaling synthesis from lab to pilot scale, and how are they addressed?
- Methodological Answer:
Heat transfer limitations in larger reactors necessitate jacketed vessels with precise temperature control (±2°C). Mixing efficiency is improved using high-shear impellers. Continuous flow systems minimize intermediate degradation, while in-line PAT (Process Analytical Technology) monitors purity .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
